1,1-Bis(tosyloxymethyl)cyclopropane
Overview
Description
1,1-Bis(tosyloxymethyl)cyclopropane is an organic compound with the molecular formula C19H22O6S2 It is a derivative of cyclopropane, featuring two tosyl (p-toluenesulfonyl) groups attached to the cyclopropane ring via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(tosyloxymethyl)cyclopropane can be synthesized through a multi-step process. One common method involves the reaction of cyclopropane with formaldehyde and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of intermediate hydroxymethylcyclopropane, which is subsequently tosylated to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(tosyloxymethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The compound can be reduced to form 1,1-bis(hydroxymethyl)cyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methylene groups can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the tosyl groups.
Reduction: 1,1-Bis(hydroxymethyl)cyclopropane.
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
1,1-Bis(tosyloxymethyl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the construction of cyclopropane-containing compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the cyclopropane ring imparts unique biological activity and stability to drug candidates.
Materials Science:
Mechanism of Action
The mechanism of action of 1,1-Bis(tosyloxymethyl)cyclopropane largely depends on the specific reactions it undergoes. In substitution reactions, the tosyl groups act as good leaving groups, facilitating the nucleophilic attack. In reduction reactions, the compound is reduced to form hydroxymethyl derivatives, which can further participate in various chemical transformations. The cyclopropane ring’s inherent strain also plays a role in its reactivity, making it a valuable building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: A reduction product of 1,1-Bis(tosyloxymethyl)cyclopropane, used as an intermediate in organic synthesis.
1,1-Bis(boryl)cyclopropane: Another derivative used in cross-coupling reactions and as a building block in organic synthesis.
Uniqueness
This compound is unique due to the presence of tosyl groups, which enhance its reactivity in substitution reactions. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6S2/c1-15-3-7-17(8-4-15)26(20,21)24-13-19(11-12-19)14-25-27(22,23)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGDXXUTFPAPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501521 | |
Record name | (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22308-08-3 | |
Record name | (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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